5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Overview
Description
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromomethyl, chlorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole core.
Introduction of Substituents: The bromomethyl, chlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromomethylation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and chlorophenyl groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or thiols, while oxidation of the chlorophenyl group can produce chlorobenzoic acids.
Scientific Research Applications
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for advanced materials.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzyl alcohol: This compound shares the bromomethyl and chlorophenyl groups but lacks the pyrazole ring and trifluoromethyl group.
2-(Bromomethyl)benzyl alcohol: Similar in structure but without the trifluoromethyl and pyrazole components.
5-Chloro-2-nitrobenzaldehyde: Contains the chlorophenyl group but differs significantly in other substituents.
Uniqueness
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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